

Experimental Evidence for PI3K/AKT Pathway Inhibition

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Compound Focus: Thioridazine Hydrochloride

CAS No.: 130-61-0

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Cancer Type / Model	Key Experimental Findings on PI3K/AKT/mTOR	Supporting Data & Assays
<p> Cervical & Endometrial Cancer (<i>in vitro</i>) [1] ↓ p-Akt, ↓ p-4E-BP1, ↓ p-p70S6K [1] Induced G1 cell cycle arrest [1] • Western Blot [1] • Cell cycle analysis (flow cytometry) [1] • MTT cell viability assay [1] </p> <p> Ovarian Cancer (<i>in vivo</i> xenograft) [2] Inhibited VEGFR-2/PI3K/mTOR signaling [2] Induced apoptosis, inhibited angiogenesis [2] • Immunoblotting of tumor lysates [2] • Immunohistochemistry (IHC) for Cleaved Caspase-3, PCNA, Ki-67 [2] • Tumor volume/weight measurement [2] Triple-Negative Breast Cancer (<i>in vitro</i> & <i>in vivo</i>) [3] Suppressed PI3K/AKT/mTOR pathway [3] Induced ER stress, inhibited CSCs [3] • Western Blot [3] • Tumor growth & metastasis monitoring in mice [3] Gastrointestinal Cancer (<i>in vitro</i> & <i>in vivo</i>) [4] Combination with loratadine inhibited PI3K/Akt/mTOR [4] • Western Blot & RT-qPCR [4] • Flow cytometry (Annexin V/PI staining) [4] • Xenograft tumor growth assay [4] </p>		

Detailed Experimental Protocols

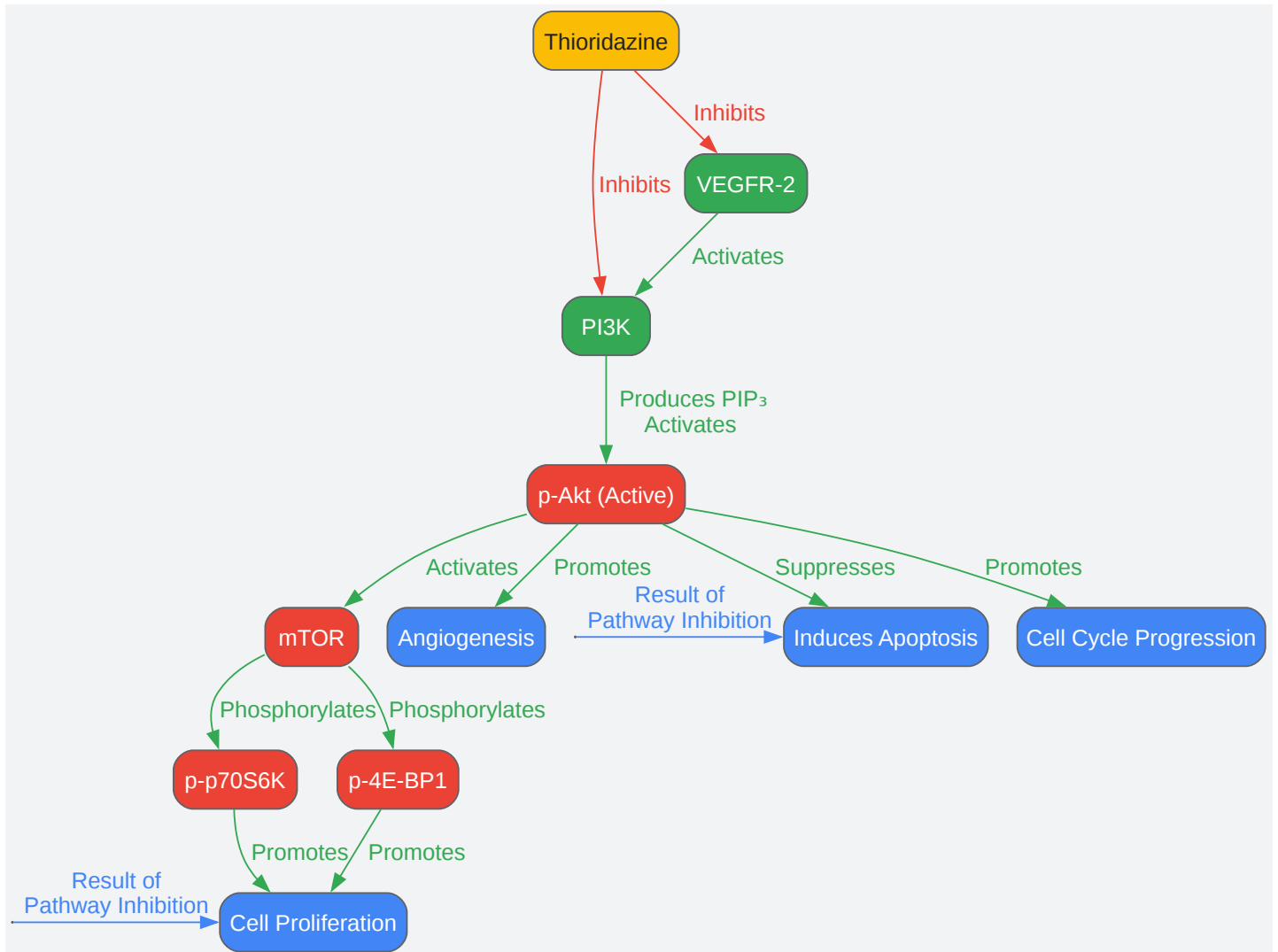
For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments cited above.

- **Cell Viability Assay (MTT)** [1]:

- Plate cells in 96-well plates (e.g., 3.4×10^3 cells/well).
 - After 24 hours, treat with thioridazine for a desired period.
 - Add MTT solution (5 mg/ml) and incubate for 4 hours at 37°C.
 - Measure the generated formazan absorbance at 540 nm.
- **Western Blot Analysis** [1] [4]:
 - **Harvest & Lyse:** Treat cells with thioridazine, then harvest and lyse using RIPA buffer with protease inhibitors.
 - **Quantify & Separate:** Measure protein concentration, load equal amounts, and separate by SDS-PAGE.
 - **Transfer & Block:** Transfer to a PVDF membrane and block with 5% non-fat milk.
 - **Probe & Detect:** Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight, followed by HRP-conjugated secondary antibodies. Detect using chemiluminescence.
 - **Flow Cytometry for Cell Cycle** [1]:
 - Treat cells with thioridazine (e.g., 15 μ M for 24 hours).
 - Harvest, rinse with PBS, and fix with ice-cold 70% ethanol.
 - Centrifuge and resuspend in PBS with RNase A.
 - Incubate for 1 hour at 37°C, then stain with Propidium Iodide (PI).
 - Analyze DNA content using a flow cytometer.
 - **In Vivo Xenograft Study** [2] [4]:
 - **Implant:** Inject cancer cells (e.g., ovarian cancer 2774 cells) subcutaneously into nude mice.
 - **Treat:** Once tumors are palpable, administer thioridazine (e.g., 25 mg/kg, orally every 3 days for 4 weeks). Control groups receive vehicle.
 - **Monitor:** Measure tumor dimensions regularly to calculate volume (Volume = (length x width²)/2).
 - **Analyze:** At endpoint, excise tumors for weight measurement, protein analysis (Western blot), and histological examination (IHC).

Mechanism of Action Diagram

The following diagram illustrates the molecular mechanism by which thioridazine inhibits the PI3K/AKT/mTOR pathway and induces its anti-cancer effects, as evidenced by the search results.



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The diagram above shows that thioridazine exerts its effects by inhibiting upstream signals like VEGFR-2, which in turn leads to the suppression of the core PI3K/Akt/mTOR signaling axis [1] [2]. This inhibition

results in decreased phosphorylation of downstream effectors like p70S6K and 4E-BP1, ultimately leading to observed anti-cancer effects [1].

Interpretation Guide

When interpreting these results in your research, consider that:

- **The effect is concentration-dependent.** Higher concentrations typically lead to more pronounced pathway inhibition and cytotoxic effects [1] [5].
- **It has efficacy against cancer stem cells (CSCs).** This is a significant finding, as CSCs are often resistant to conventional therapies [3] [5].
- **It can reverse drug resistance.** Thioridazine can sensitize cancer cells to other chemotherapeutic agents like carboplatin, partly by targeting shared resistance pathways [6] [7] [3].

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